molecular formula C8H11ClN2O2 B1288734 Benzyl carbazate hydrochloride CAS No. 2540-62-7

Benzyl carbazate hydrochloride

Cat. No. B1288734
CAS RN: 2540-62-7
M. Wt: 202.64 g/mol
InChI Key: VAVRLZSOYQZLMB-UHFFFAOYSA-N
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Description

Benzyl carbazate is used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . The subsequent hydrogenolysis gives the hydrazide which can be converted to the azide for coupling with a further amino acid residue by the azide method .


Synthesis Analysis

The synthesis of Benzyl carbazate involves the reaction of a dialkyl carbonate with an optionally substituted benzyl alcohol in the presence of a catalyst . The reaction mixture is then separated from the catalyst and subsequently reacted with hydrazine hydrate . Another method involves the reaction of benzyl chloroformate with hydrazine .


Molecular Structure Analysis

The molecular formula of Benzyl carbazate hydrochloride is C8H11ClN2O2 . Its average mass is 202.638 Da and its mono-isotopic mass is 202.050903 Da .


Chemical Reactions Analysis

Benzyl carbazate is used in the condensation reaction with ketones to yield Schiff bases . It is also used in the preparation of crop protection agents and pharmaceutics .

Safety And Hazards

Benzyl carbazate can cause skin irritation and serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may cause damage to organs (central nervous system, kidney, liver) through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .

Future Directions

Benzyl carbazate is an important organic intermediate that can be used to prepare plant protection agents and transaminase inhibitors . It has a wide range of uses in pesticide and pharmaceutical synthesis . Future research may focus on the development of new synthesis methods and applications for Benzyl carbazate.

properties

IUPAC Name

benzyl N-aminocarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRLZSOYQZLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614397
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl carbazate hydrochloride

CAS RN

2540-62-7
Record name Benzyl carbazate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2540-62-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL CARBAZATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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